molecular formula C13H18N2O3S B14674720 3-{[(Methylsulfanyl)carbonyl]amino}phenyl tert-butylcarbamate CAS No. 37801-32-4

3-{[(Methylsulfanyl)carbonyl]amino}phenyl tert-butylcarbamate

Cat. No.: B14674720
CAS No.: 37801-32-4
M. Wt: 282.36 g/mol
InChI Key: OWHCYCLULKKBQZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(Methylsulfanyl)carbonyl]amino}phenyl tert-butylcarbamate can be achieved through a multi-step process involving the coupling of amines, carbon dioxide, and halides. One efficient method involves the use of cesium carbonate and tetrabutylammonium iodide (TBAI) as catalysts, which offer mild reaction conditions and short reaction times . Another approach involves the use of silicon tetramethoxide (Si(OMe)4) and DBU as a CO2 capture agent and catalyst, which allows for the direct conversion of low-concentration CO2 into carbamates .

Industrial Production Methods

Industrial production of carbamates, including this compound, often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-{[(Methylsulfanyl)carbonyl]amino}phenyl tert-butylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-{[(Methylsulfanyl)carbonyl]amino}phenyl tert-butylcarbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-{[(Methylsulfanyl)carbonyl]amino}phenyl tert-butylcarbamate involves the nucleophilic addition of the amine group to the carbonyl group, followed by proton transfer and elimination of water to form a stable carbamate structure. This process is reversible under acidic or basic conditions, allowing for the removal of the protecting group when needed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(Methylsulfanyl)carbonyl]amino}phenyl tert-butylcarbamate is unique due to its specific functional groups, which provide distinct reactivity and stability compared to other carbamates. The presence of the methylsulfanyl group allows for additional chemical modifications, making it a versatile compound in organic synthesis and research .

Properties

CAS No.

37801-32-4

Molecular Formula

C13H18N2O3S

Molecular Weight

282.36 g/mol

IUPAC Name

[3-(methylsulfanylcarbonylamino)phenyl] N-tert-butylcarbamate

InChI

InChI=1S/C13H18N2O3S/c1-13(2,3)15-11(16)18-10-7-5-6-9(8-10)14-12(17)19-4/h5-8H,1-4H3,(H,14,17)(H,15,16)

InChI Key

OWHCYCLULKKBQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)OC1=CC=CC(=C1)NC(=O)SC

Origin of Product

United States

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